1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea
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Overview
Description
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyrazine moiety, a cyclopropyl group, and a methoxyethyl urea structure. Its unique chemical structure makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the bromopyrazine intermediateThe cyclopropyl and methoxyethyl groups are then introduced via a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.
Scientific Research Applications
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, such as matrix metalloproteinases (MMP-2 and MMP-9) . The compound’s ability to bind to these enzymes and inhibit their activity can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine-urea derivative with potential anticancer properties.
1-(5-Bromopyrazin-2-yl)-3-(2-methoxyethyl)urea: A structurally similar compound with variations in the substituent groups.
Uniqueness
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and bioactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-19-7-10(8-2-3-8)17-12(18)16-5-9-4-15-11(13)6-14-9/h4,6,8,10H,2-3,5,7H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPSOIWYPBMGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)NCC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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